4-[(4-Methylpentan-2-yl)amino]pentan-1-ol
Description
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol is a branched aliphatic amino alcohol with the molecular formula C₁₁H₂₅NO (CAS: 1518464-72-6) or C₁₂H₂₇NO (CAS: 1155073-68-9), depending on stereochemical or synthetic variations . Its structure features a pentanol backbone substituted with a 4-methylpentan-2-yl amino group, contributing to its amphiphilic properties.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
4-(4-methylpentan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-9(2)8-11(4)12-10(3)6-5-7-13/h9-13H,5-8H2,1-4H3 |
InChI Key |
OBOHBPBYXPOTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(C)CCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol involves several steps. One common method includes the reaction of 4-methylpentan-2-amine with 1-bromopentane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, altering their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Amino-Alcohol Derivatives
Substituent Branching and Cyclic Moieties
- 4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol (CAS: 1247914-82-4): This analog differs in the position of the methyl group on the pentan-2-yl amino substituent (3-methyl vs. 4-methyl).
- 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol (CAS: 1803610-16-3): Incorporation of a piperidine ring introduces rigidity and increased basicity (pKa ~10–11) due to the cyclic amine, contrasting with the aliphatic amine (pKa ~9–10) in the target compound .
Aromatic and Heterocyclic Derivatives
- 5-((6-Methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4-yl)amino)pentan-1-ol (Ae4): This derivative includes a pyrimidine ring and phenoxy group, significantly increasing molecular weight (MW ~400 g/mol) and UV absorption (λmax ~270 nm) compared to the non-aromatic target compound (MW ~187–201 g/mol) .
- 2-(4-Amino-phenyl)-4-methyl-pentan-1-ol (41b): The aromatic phenyl group enhances π-π stacking interactions, making it more suitable for binding studies in medicinal chemistry compared to the aliphatic target compound .
Physical and Chemical Properties
Biological Activity
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol is , with a molecular weight of approximately 187.32 g/mol. The compound contains both an amino group and a hydroxyl group, which are critical for its biological interactions.
The biological activity of 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The hydroxyl group also participates in hydrogen bonding, influencing the compound's solubility and reactivity. These interactions can modulate biochemical pathways, leading to observed therapeutic effects.
Biological Activity
Research indicates that 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol exhibits a variety of biological activities:
1. Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it shows promising inhibitory effects on butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 values indicate that it may be more effective than some clinically used inhibitors .
3. Potential Neuroprotective Effects
Given its structural features, there is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition Profile
In another study focused on enzyme inhibition, the compound was tested against BChE using a spectrophotometric method. The results showed that it had an IC50 value of 7.5 µM, indicating strong inhibitory activity compared to standard drugs .
Applications in Research
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol is being explored for various applications:
1. Drug Development
Due to its biological activity, it serves as a lead compound in drug development aimed at treating infections and neurodegenerative diseases.
2. Organic Synthesis
The compound is utilized as a building block in organic synthesis for creating more complex molecules with potential therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Target/Pathway | IC50 (µM) | Comments |
|---|---|---|---|
| Antimicrobial | E. coli | 32 | Effective against Gram-negative bacteria |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | 7.5 | Stronger than some existing inhibitors |
| Neuroprotection | Neuronal cell models | N/A | Protects against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
